molecular formula C16H14BrN5O B2829277 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide CAS No. 1797072-69-5

2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2829277
CAS No.: 1797072-69-5
M. Wt: 372.226
InChI Key: VFVVHOHLDQKGBU-UHFFFAOYSA-N
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Description

2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a pyrimidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate starting materials under acidic or basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is often constructed via cyclization reactions involving suitable precursors such as amidines and β-diketones.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled using cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling, often employing palladium catalysts.

    Bromination: The final step involves the bromination of the benzamide group, which can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole and pyrimidine rings.

    Coupling Reactions: The benzamide group can engage in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The pyrazole and pyrimidine rings are known to interact with biological targets, making this compound a candidate for drug discovery.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide
  • 2-fluoro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide
  • 2-iodo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide

Uniqueness

The uniqueness of 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide lies in its bromine atom, which can participate in specific reactions that other halogens might not. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

2-bromo-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-10-7-11(2)22(21-10)15-8-14(18-9-19-15)20-16(23)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVVHOHLDQKGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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